molecular formula C10H7F2NO B8501982 1,7-Difluoro-4-methoxyisoquinoline

1,7-Difluoro-4-methoxyisoquinoline

Cat. No.: B8501982
M. Wt: 195.16 g/mol
InChI Key: OCGLICGSFYWCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Difluoro-4-methoxyisoquinoline is an aromatic heterocyclic compound featuring a fused benzene-pyridine core (isoquinoline scaffold) substituted with two fluorine atoms at positions 1 and 7 and a methoxy group at position 2. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group may influence binding interactions in biological systems.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

1,7-difluoro-4-methoxyisoquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3

InChI Key

OCGLICGSFYWCMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Groups
1,7-Difluoro-4-methoxyisoquinoline Aromatic isoquinoline 1-F, 7-F, 4-OCH₃ Fluorine, Methoxy
Compound 23 Tetrahydroisoquinoline 6-Pyridyl, ester-linked hexanoate chain Pyridyl, Ester
Compound 25 Tetrahydroisoquinoline 6,7-Dimethoxy, 3,4,5-trimethoxyphenyl ethanol Multiple methoxy groups, Alcohol

Key Observations :

  • Core Structure: Unlike the aromatic isoquinoline in the target compound, Compounds 23 and 25 are tetrahydroisoquinolines (saturated rings), which reduce planarity and alter electronic properties.
  • Substituent Effects: Fluorine vs. Methoxy: The difluoro substitution in the target compound enhances electronegativity and bioavailability compared to the methoxy-rich Compound 24. Ester vs.

Key Observations :

  • Compound 23’s moderate yield (42%) reflects challenges in alkylation steps, while Compound 25’s higher yield (74%) suggests efficient hydrolysis .

Research Findings and Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature in this compound likely increases electrophilicity compared to methoxy-dominated derivatives like Compound 25.
  • Synthetic Feasibility: The evidence highlights the utility of DMF as a solvent and alkylation/hydrolysis steps for tetrahydroisoquinolines, but fluorinated aromatic analogs may require specialized reagents (e.g., Selectfluor®).
  • Biological Potential: While the evidence compounds focus on methoxy and pyridyl groups for antitumor activity, fluorinated isoquinolines are understudied but promising due to their enhanced stability and selectivity.

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